2-(Benzylamino)-2-cyclobutylacetamide
Description
2-(Benzylamino)-2-cyclobutylacetamide is a synthetic acetamide derivative featuring a benzylamino group and a cyclobutyl substituent at the α-carbon position. The cyclobutyl group introduces steric strain and aliphatic character, which may influence solubility, metabolic stability, and target binding compared to aromatic or heterocyclic substituents. The benzylamino group, common in bioactive molecules, could contribute to lipophilicity and intermolecular interactions such as π-stacking or hydrogen bonding .
Properties
IUPAC Name |
2-(benzylamino)-2-cyclobutylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-13(16)12(11-7-4-8-11)15-9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMSNUPWNBYPJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C(=O)N)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-2-cyclobutylacetamide typically involves the reaction of benzylamine with cyclobutylacetic acid or its derivatives. One common method includes the following steps:
Formation of Cyclobutylacetic Acid Chloride: Cyclobutylacetic acid is treated with thionyl chloride to form cyclobutylacetic acid chloride.
Amidation Reaction: The cyclobutylacetic acid chloride is then reacted with benzylamine in the presence of a base such as triethylamine to yield 2-(Benzylamino)-2-cyclobutylacetamide.
Industrial Production Methods
Industrial production methods for 2-(Benzylamino)-2-cyclobutylacetamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-2-cyclobutylacetamide can undergo various chemical reactions, including:
Oxidation: The benzylamino group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzylidene derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted benzylamino derivatives.
Scientific Research Applications
2-(Benzylamino)-2-cyclobutylacetamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its effects on various biological pathways and its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-2-cyclobutylacetamide involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The cyclobutylacetamide backbone provides structural stability and influences the compound’s overall bioactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table highlights key structural differences and inferred properties of 2-(Benzylamino)-2-cyclobutylacetamide and related compounds:
Key Observations:
- Cyclobutyl vs. The cyclobutyl group’s strain may enhance reactivity or alter metabolic pathways compared to the planar phenyl group .
- Benzylamino Group: Present in all analogs, this substituent likely contributes to moderate lipophilicity, balancing membrane permeability and solubility.
- Heterocyclic vs. Aliphatic Substituents: The pyrazole-containing analog (1909308-84-4) introduces nitrogen atoms capable of hydrogen bonding, which could improve target affinity or solubility compared to cyclobutyl or phenyl derivatives .
Metabolic Stability and Reactivity
- Cyclobutyl Derivatives: The strained cyclobutyl ring may increase susceptibility to oxidative metabolism compared to phenyl or pyrazole groups. However, this could be advantageous in prodrug designs requiring controlled release .
- Diethylaminoethyl Substituents: The basic diethylamino group in 51816-17-2 may enhance solubility in acidic environments (e.g., gastric fluid), improving oral bioavailability .
Biological Activity
2-(Benzylamino)-2-cyclobutylacetamide (CAS No. 1520983-18-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a cyclobutyl group attached to an acetamide moiety, with a benzylamine substituent. Its unique structure allows for interactions with specific biological targets, which can be critical for its activity.
Pharmacological Profile
Research indicates that 2-(Benzylamino)-2-cyclobutylacetamide exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, inhibiting the growth of certain bacterial strains.
- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promising results, indicating the ability to induce apoptosis in malignant cells.
- Neurological Effects : The compound is being studied for its neuroprotective effects, potentially useful in treating neurodegenerative diseases.
The mechanism by which 2-(Benzylamino)-2-cyclobutylacetamide exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular processes, thereby affecting cell proliferation and survival.
- Receptor Interaction : It may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal health.
- Signal Transduction Modulation : By modulating key signaling pathways, the compound can alter gene expression related to cell growth and apoptosis.
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that 2-(Benzylamino)-2-cyclobutylacetamide significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Mitochondrial apoptosis |
| MCF-7 | 20 | Caspase activation |
| A549 | 25 | ROS generation |
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against Gram-positive and Gram-negative bacteria. It showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Research Findings
Recent findings emphasize the compound's potential as a lead candidate for drug development. Its unique structure allows for modifications that can enhance efficacy and reduce toxicity. Ongoing research aims to elucidate more detailed mechanisms and optimize its pharmacokinetic properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
